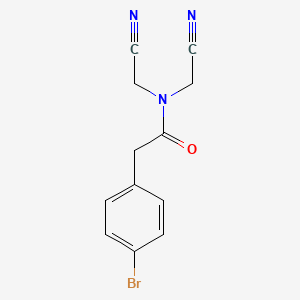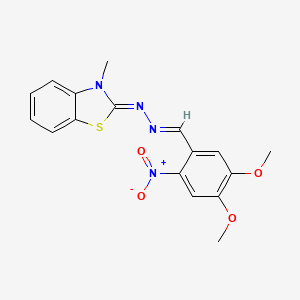![molecular formula C19H16N2O4 B5534555 2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known as isoindolines, which are characterized by a specific structural framework. Isoindoline derivatives are known for their diverse applications and significance in various fields of chemistry and biology.
Synthesis Analysis
- Isoindoline derivatives can be synthesized through various methods. For instance, Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione using X-ray single-crystal diffraction, illustrating one of the methods to create such compounds (Duru, Evecen, Tanak, & Ağar, 2018).
Molecular Structure Analysis
- The molecular structure of isoindoline derivatives is characterized by non-planar configurations. The dihedral angle between the isoindoline and phenyl rings is significant, as reported in Duru et al. (2018), indicating the three-dimensional nature of these molecules (Duru et al., 2018).
Chemical Reactions and Properties
- Isoindoline compounds participate in various chemical reactions, owing to their functional groups. For instance, Maigali et al. (2013) explored the reactions of isoindoline-1,3-dione with stabilized alkylidenephosphoranes, resulting in new products and derivatives (Maigali, Soliman, & Moharam, 2013).
Physical Properties Analysis
- The physical properties of isoindoline derivatives, such as crystallinity and molecular conformation, can be studied through methods like X-ray diffraction and NMR spectroscopy. This is exemplified in the work by Duru et al. (2018), who analyzed the crystal structure of an isoindoline derivative (Duru et al., 2018).
Chemical Properties Analysis
- The chemical behavior of isoindoline derivatives is influenced by their molecular structure. Studies like those conducted by Maigali et al. (2013) provide insights into the reactivity and potential applications of these compounds in various chemical reactions (Maigali et al., 2013).
Propriétés
IUPAC Name |
2-[4-(morpholine-4-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-9-11-25-12-10-20)13-5-7-14(8-6-13)21-18(23)15-3-1-2-4-16(15)19(21)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJWCISFMKDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

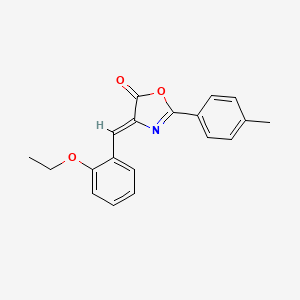
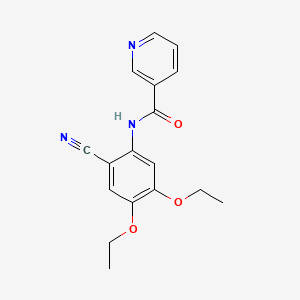


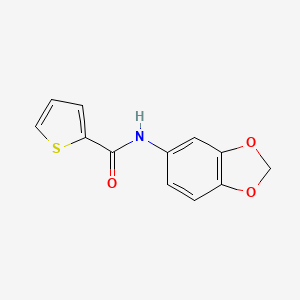
![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
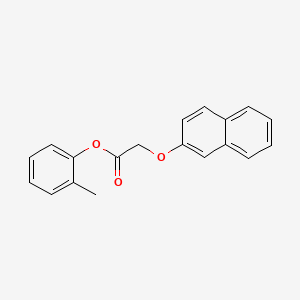
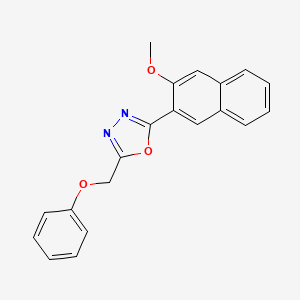
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
